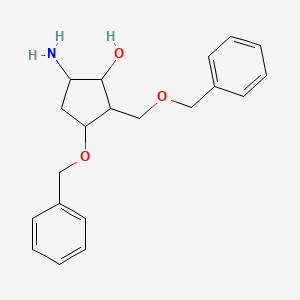

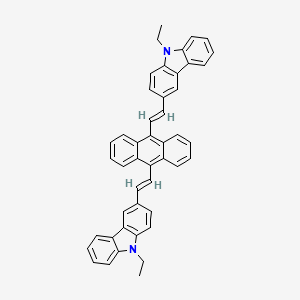

![molecular formula C12H18O5 B12284571 Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)

Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-(1S,2R,3S,4S,5S)-2,3-O-(Isopropyliden)-4-hydroxybicyclo[3.1.0]hexancarboxylat ist eine komplexe organische Verbindung, die für ihre einzigartige bicyclische Struktur bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein einer Ethylestergruppe, eines Isopropyliden-geschützten Diols und einer Hydroxylgruppe aus. Seine komplexe Struktur macht ihn zu einem interessanten Forschungsobjekt in verschiedenen Bereichen der wissenschaftlichen Forschung, darunter organische Synthese und pharmazeutische Chemie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-(1S,2R,3S,4S,5S)-2,3-O-(Isopropyliden)-4-hydroxybicyclo[3.1.0]hexancarboxylat umfasst in der Regel mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung des bicyclischen Kerns durch eine Diels-Alder-Reaktion, gefolgt von der Einführung der Isopropyliden-Schutzgruppe. Der letzte Schritt beinhaltet die Veresterung, um die Ethylestergruppe einzuführen. Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel wie Dichlormethan und Katalysatoren wie Lewis-Säuren .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, verwenden. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Darüber hinaus werden Reinigungsverfahren wie Säulenchromatographie und Umkristallisation eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-(1S,2R,3S,4S,5S)-2,3-O-(Isopropyliden)-4-hydroxybicyclo[3.1.0]hexancarboxylat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Isopropyliden-Gruppe kann durch andere Schutzgruppen oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie PCC (Pyridiniumchlorchromat) für die Oxidation, Reduktionsmittel wie LiAlH4 (Lithiumaluminiumhydrid) für die Reduktion und Säuren oder Basen für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise ergibt die Oxidation der Hydroxylgruppe ein Keton, während die Reduktion der Estergruppe zu einem Alkohol führt .

Wissenschaftliche Forschungsanwendungen

Ethyl-(1S,2R,3S,4S,5S)-2,3-O-(Isopropyliden)-4-hydroxybicyclo[3.1.0]hexancarboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Seine Derivate werden auf ihre potenziellen biologischen Aktivitäten untersucht.

Medizin: Es dient als Vorläufer bei der Synthese von pharmazeutischen Verbindungen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-(1S,2R,3S,4S,5S)-2,3-O-(Isopropyliden)-4-hydroxybicyclo[3.1.0]hexancarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxyl- und Estergruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Enzymen und Rezeptoren teilnehmen und so verschiedene biochemische Pfade beeinflussen. Die Isopropyliden-Gruppe bietet sterischen Schutz und verbessert die Stabilität und Selektivität der Verbindung .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethyl-(1S,2R,3S,4S,5S)-2,3-O-(Methyliden)-4-hydroxybicyclo[3.1.0]hexancarboxylat

- Ethyl-(1S,2R,3S,4S,5S)-2,3-O-(Ethyliden)-4-hydroxybicyclo[3.1.0]hexancarboxylat

Einzigartigkeit

Ethyl-(1S,2R,3S,4S,5S)-2,3-O-(Isopropyliden)-4-hydroxybicyclo[3.1.0]hexancarboxylat ist aufgrund seiner spezifischen Isopropyliden-Schutzgruppe einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen eine verbesserte Stabilität und Selektivität bietet. Dies macht es besonders wertvoll für synthetische Anwendungen, bei denen eine präzise Kontrolle über die Reaktivität erforderlich ist .

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-4-15-10(14)12-5-6(12)7(13)8-9(12)17-11(2,3)16-8/h6-9,13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJHJYQWYJORMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC1C(C3C2OC(O3)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)

![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)

![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)